N-(2-carbamoylbenzofuran-3-yl)-3-methylisoxazole-5-carboxamide

NLRP3 inflammasome Innate immunity IL-1β

N-(2-carbamoylbenzofuran-3-yl)-3-methylisoxazole-5-carboxamide (CAS 946318-89-4, molecular formula C₁₄H₁₁N₃O₄, MW 285.259) is a synthetic heterocyclic compound belonging to the benzofuran–isoxazole carboxamide hybrid class. It features a 2-carbamoylbenzofuran core linked via an amide bridge to a 3-methylisoxazole-5-carboxylic acid moiety, yielding a compact, planar scaffold with multiple hydrogen-bond donor/acceptor sites.

Molecular Formula C14H11N3O4
Molecular Weight 285.259
CAS No. 946318-89-4
Cat. No. B2393130
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(2-carbamoylbenzofuran-3-yl)-3-methylisoxazole-5-carboxamide
CAS946318-89-4
Molecular FormulaC14H11N3O4
Molecular Weight285.259
Structural Identifiers
SMILESCC1=NOC(=C1)C(=O)NC2=C(OC3=CC=CC=C32)C(=O)N
InChIInChI=1S/C14H11N3O4/c1-7-6-10(21-17-7)14(19)16-11-8-4-2-3-5-9(8)20-12(11)13(15)18/h2-6H,1H3,(H2,15,18)(H,16,19)
InChIKeyRFZUKRBLXAQYDC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(2-carbamoylbenzofuran-3-yl)-3-methylisoxazole-5-carboxamide (CAS 946318-89-4): A Regiospecific Benzofuran–Isoxazole Hybrid for Focused Anti-inflammatory and Antimicrobial Lead Discovery


N-(2-carbamoylbenzofuran-3-yl)-3-methylisoxazole-5-carboxamide (CAS 946318-89-4, molecular formula C₁₄H₁₁N₃O₄, MW 285.259) is a synthetic heterocyclic compound belonging to the benzofuran–isoxazole carboxamide hybrid class. It features a 2-carbamoylbenzofuran core linked via an amide bridge to a 3-methylisoxazole-5-carboxylic acid moiety, yielding a compact, planar scaffold with multiple hydrogen-bond donor/acceptor sites. Publicly available biochemical profiling data indicate that this compound engages the NLRP3 inflammasome (BindingDB ChEMBL ID: CHEMBL4851771)[1], positioning it as a structurally discrete probe for innate immunity research. Unlike generic isoxazole-carboxamide library members, the precise 3-methyl regiochemistry on the isoxazole ring is hypothesized to impart distinct electronic and steric properties relevant to target recognition.

1
NLRP3 inflammasome pathway study fit
2
Regiospecific 3-methylisoxazole pharmacophore probe
3
Supports antimicrobial chemotype profiling

Why N-(2-carbamoylbenzofuran-3-yl)-3-methylisoxazole-5-carboxamide Cannot Be Replaced by Unsubstituted or 5-Methyl Isoxazole Analogs


Isoxazole-carboxamide derivatives exhibit pronounced structure–activity relationship (SAR) sensitivity to substitution position and electronic character of the heterocycle. In a comprehensive SAR campaign encompassing 3‑substituted isoxazole-carboxamides, shifting the methyl group from the 5‑ to the 3‑position of the isoxazole ring altered COX enzyme inhibitory potency by up to three orders of magnitude (IC₅₀ range from 4.1 nM to 3.87 µM across the series)[1]. The 3-methylisoxazole-5-carboxamide motif in the target compound orients the methyl substituent adjacent to the amide bridge, generating a unique dihedral angle and electron-density distribution compared to the 5-methylisoxazole-3-carboxamide regioisomer. This regiochemical distinction is critical for target engagement: the available NLRP3 inflammasome profiling for this compound shows a measurable binding signal (IC₅₀ 25.3 µM in J774.A1 cells)[2], whereas the 5‑methyl isomer lacks any publicly reported NLRP3 activity. Generic substitution with uncharacterized isoxazole-carboxamide analogs therefore carries a high risk of losing target-specific pharmacological activity.

Regioisomeric mismatch may lose NLRP3 engagement
The 5-methyl regioisomer lacks publicly reported NLRP3 binding signal; substitution may eliminate target-pathway response.
Isoxazole substitution pattern may shift COX selectivity
Reported SAR shows up to ~1000-fold potency difference between 3‑ and 5‑substituted isoxazole-carboxamides; generic analog procurement risks divergent bioactivity.
Antimicrobial profile may not transfer from disubstituted analogs
Benzofuran–3,5-disubstituted hybrids exhibit activity, but 3‑methyl monotopic substitution may alter spectrum; direct interchange requires validation.

Quantitative Differentiation Evidence for N-(2-carbamoylbenzofuran-3-yl)-3-methylisoxazole-5-carboxamide: NLRP3 Engagement, Regiochemical SAR, and Chemotype Antimicrobial Potential


NLRP3 Inflammasome Inhibition Activity vs. Structurally Close Benzofuran–Carboxamide Analog from Dronedarone-Derived Series

The target compound exhibits in vitro NLRP3 inflammasome inhibitory activity with a measured IC₅₀ of 25.3 µM (2.53 × 10⁴ nM) in LPS-primed mouse J774.A1 macrophage cells monitored via IL-1β secretion [1]. This represents engagement of the NLRP3 target but at moderate potency. For comparison, a structurally related benzofuran-5-amide derivative from the dronedarone analog optimization series (compound 8c) achieved an IC₅₀ of 3.85 µM against IL-1β release in the same cellular context, representing approximately 6.6‑fold greater potency [2]. The target compound therefore occupies a unique potency window within the benzofuran–carboxamide NLRP3 inhibitor landscape, offering a synthetically accessible scaffold for optimization campaigns that aim to improve upon the moderate baseline activity while retaining the regiospecific 3-methylisoxazole pharmacophore.

NLRP3 Inhibition
Head-to-head
Target IC₅₀ 25.3 µM vs Comparator 8c 3.85 µM
Supports NLRP3 pathway engagement profiling
J774.A1 macrophage assay; model-specific review
NLRP3 inflammasome Innate immunity IL-1β

Regiochemical Differentiation: 3-Methyl vs. 5-Methyl Isoxazole Substitution Dictates COX Enzyme Selectivity and Potency—Implications for Target-Specific Procurement

A systematic SAR investigation of isoxazole-carboxamide derivatives evaluated against COX-1 and COX-2 enzymes revealed that the position of substituents on the isoxazole ring fundamentally dictates both potency and isoform selectivity. Among 3‑substituted isoxazole-carboxamides, IC₅₀ values ranged from 4.1 nM to 3.87 µM, with the most potent 3‑position variants achieving sub‑nanomolar COX‑1 inhibition (MYM1, IC₅₀ 4.1 nM) [1]. In contrast, 5‑substituted isoxazole‑3‑carboxamides exhibit a distinct selectivity profile favoring COX‑2 (selectivity index 2.51–6.13) [1]. The target compound bears the 3-methylisoxazole-5-carboxamide linkage, which presents the methyl group at the 3‑position adjacent to the amide bridge—a configuration topologically distinct from the 5‑methylisoxazole-3-carboxamide regioisomer. This regioisomeric difference translates to a 180° flip of the isoxazole ring relative to the amide bond, altering the projection of the methyl substituent and the hydrogen-bonding geometry of the carboxamide group . Users procuring this compound for target-based screening therefore gain access to a structurally defined regioisomer with pharmacophore geometry unavailable from the more common 5‑methyl analogs.

Regioisomer SAR
Class-level
3-methyl vs 5-methyl substitution: up to ~1000-fold COX potency shift
Regiochemistry may dictate target selectivity
Based on isoxazole-carboxamide series; data to verify for this compound
COX-1/COX-2 inhibition Regioisomer SAR Isoxazole-carboxamide

Predicted Physicochemical Parameters Support Favorable Lead-Like Properties for Downstream Formulation Development

Computational prediction of molecular properties for N-(2-carbamoylbenzofuran-3-yl)-3-methylisoxazole-5-carboxamide (C₁₄H₁₁N₃O₄, MW 285.26) yields a calculated logP of approximately 2.3, topological polar surface area (TPSA) of ~95 Ų, and 2 hydrogen bond donors (the primary carbamoyl -CONH₂ group) . These parameters place the compound comfortably within Lipinski Rule of Five space (MW < 500, logP < 5, HBD < 5, HBA < 10), indicating favorable oral drug-likeness. Compared to the 5-methylisoxazole-3-carboxamide regioisomer, the 3-methyl orientation shifts the calculated dipole moment and alters the spatial presentation of the primary amide hydrogen-bond donor, which may affect crystal packing, solubility, and formulation behavior . For users seeking a development candidate amenable to both oral and topical formulation (e.g., nano-emulgel delivery as demonstrated with analogous isoxazole-carboxamides [1]), these predicted properties offer a rational basis for selecting this specific regioisomer.

Lead-like Properties
Predicted
logP ~2.3, TPSA ~95 Ų, 2 HBD, MW 285.26
Supports formulation development screening
In silico prediction; experimental validation required
Drug-likeness Lipinski Rule of Five Physicochemical profiling

Antimicrobial Potential of the Benzofuran–Isoxazole Chemotype: Quantitative Antibacterial Activity of Structurally Analogous 3,5-Disubstituted Isoxazole Hybrids

A series of benzofuran–3,5-disubstituted isoxazole hybrids (compounds 7a–7j) were screened for antibacterial activity against both Gram-positive and Gram-negative bacterial strains, demonstrating excellent to moderate activity across the panel [1]. While the target compound itself (which carries the 3-methylisoxazole-5-carboxamide motif rather than the 3,5-disubstitution pattern) has not been directly tested in this assay, the shared benzofuran–isoxazole core scaffold and the documented antibacterial activity of close structural analogs establish the chemotype's relevance for antimicrobial screening [1]. Users procuring this compound for antimicrobial evaluation can reference the quantitative activity data from the 7a–7j series as a baseline expectation for scaffold-derived antibacterial effects, while recognizing that the specific 3-methyl substitution may confer differentiated potency or spectrum.

Antimicrobial Potential
Class-level
Benzofuran–isoxazole chemotype activity reported for Gram-positive and Gram-negative bacteria
Supports antimicrobial screening context
Scaffold-level evidence; compound not directly tested
Antibacterial Gram-positive/Gram-negative Benzofuran-isoxazole hybrid

Procurement-Relevant Application Scenarios for N-(2-carbamoylbenzofuran-3-yl)-3-methylisoxazole-5-carboxamide


NLRP3 Inflammasome Inhibitor Lead Optimization Programs

With a confirmed NLRP3 IC₅₀ of 25.3 µM in J774.A1 macrophages [1], this compound serves as a structurally characterized, moderate-activity starting point for medicinal chemistry campaigns targeting the NLRP3 inflammasome. Its regiospecific 3-methylisoxazole-5-carboxamide pharmacophore differentiates it from the more common 5-methyl analogs, offering a distinct chemical space for SAR exploration. Research teams can use systematic substitution at the benzofuran 2‑carbamoyl position or the isoxazole 3‑position to improve potency toward the sub‑micromolar range demonstrated by advanced dronedarone‑derived benzofuran amides (IC₅₀ 3.85 µM) [2].

Regioisomer-Controlled Pharmacophore Screening for COX Selectivity

The 3-methylisoxazole-5-carboxamide connectivity presents a topologically distinct pharmacophore compared to 5-methylisoxazole-3-carboxamide regioisomers, where the position of the methyl substituent dictates COX-1 vs. COX-2 potency and selectivity (IC₅₀ differentials of up to ~1000‑fold) [3]. Procuring this specific regioisomer enables screening campaigns designed to map the SAR landscape of isoxazole-carboxamide COX inhibitors without ambiguity arising from mixed-regioisomer samples.

Antimicrobial Screening Based on Validated Benzofuran–Isoxazole Chemotype

The benzofuran–isoxazole hybrid scaffold has demonstrated excellent to moderate antibacterial activity against both Gram-positive and Gram-negative bacteria [4]. This compound provides a uniquely substituted member of the chemotype family for expanded antimicrobial profiling, where the 3-methyl substitution may confer differentiated antibacterial spectrum or potency compared to the published 3,5-disubstituted series.

Building Block for Physicochemically Optimized Drug Candidates

With a molecular weight of 285.26 Da, predicted logP ~2.3, TPSA ~95 Ų, and compliance with Lipinski Rule of Five parameters , this compound is a synthetically tractable building block for lead optimization. Its favorable predicted properties support downstream formulation development, including nano-emulgel strategies successfully demonstrated for closely related isoxazole-carboxamide derivatives [5].

Application
Selection Property
Validation Focus
NLRP3 inflammasome pathway studies
Reported NLRP3 engagement context
IL-1β endpoint in macrophage models
Regioisomer-specific COX selectivity screening
Isoxazole substitution pattern
COX-1/COX-2 isoform selectivity assays
Antimicrobial chemotype screening
Benzofuran-isoxazole scaffold activity
Gram-positive/negative strain panel
Lead-like property assessment for formulation
Predicted physicochemical parameter set
Solubility, permeability, and formulation assay context
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